physicochemical properties of 3-aminoadamantan-1-ol hydrochloride
physicochemical properties of 3-aminoadamantan-1-ol hydrochloride
The following technical guide provides an in-depth physicochemical and analytical profile of 3-aminoadamantan-1-ol hydrochloride . This document is structured to support researchers in drug development, specifically those working with adamantane-based scaffolds and DPP-4 inhibitors like Vildagliptin.[1][2][3][4]
Technical Guide for Research & Development [1][2][3][4]
Executive Summary
3-Aminoadamantan-1-ol hydrochloride (also known as 1-amino-3-hydroxyadamantane HCl) is a bifunctional adamantane derivative serving as a critical pharmacophore in medicinal chemistry.[1][2][3][4] Its rigid, lipophilic tricyclic cage structure provides unique pharmacokinetic properties, including improved membrane permeability and metabolic stability. It is most notably recognized as the key intermediate in the synthesis of Vildagliptin , a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 diabetes management.[1][2][3][5][6][7][8]
This guide delineates the compound's solid-state properties, solution thermodynamics, and spectral signatures, distinguishing clearly between the free base and the hydrochloride salt to prevent experimental errors during formulation and synthesis.
Molecular Architecture & Identification
The adamantane scaffold is highly symmetrical.[2] Substitution at the 1 and 3 bridgehead positions creates a chiral axis, but the molecule remains achiral due to a plane of symmetry passing through the C2 and C6 carbons.
| Parameter | Free Base | Hydrochloride Salt |
| IUPAC Name | 3-aminoadamantan-1-ol | 3-aminoadamantan-1-ol hydrochloride |
| CAS Number | 702-82-9 | 6240-03-5 |
| Molecular Formula | C₁₀H₁₇NO | C₁₀H₁₇NO[1][2][3][4][5][6][9][10] · HCl |
| Molecular Weight | 167.25 g/mol | 203.71 g/mol |
| SMILES | NC12CC3CC(C1)CC(O)(C3)C2 | NC12CC3CC(C1)CC(O)(C3)C2.Cl |
| Appearance | White to off-white crystalline powder | White crystalline solid |
Physicochemical Properties
Understanding the "Salt Switch" is vital.[2] The free base is lipophilic and soluble in organic media, whereas the hydrochloride salt is highly water-soluble.[2]
Solid-State & Thermal Profile
-
Melting Point:
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic.[2] It must be stored in desiccated conditions to prevent clumping and hydrolysis risks over extended periods.[2]
Solution Thermodynamics
-
Solubility Profile:
-
Acidity/Basicity (pKa):
-
Amine (Basic pKa): ~10.2 – 10.5. The electron-withdrawing inductive effect of the hydroxyl group at the C3 position slightly lowers the pKa compared to amantadine (pKa ~10.8).[2]
-
Hydroxyl (Acidic pKa): >16 (negligible acidity in aqueous media).
-
-
Lipophilicity (LogP):
Synthesis & Characterization Workflow
The synthesis typically proceeds via the controlled oxidation of amantadine.[2] The following diagram illustrates the synthetic pathway and the critical characterization checkpoints required to ensure integrity.
Figure 1: Synthetic route from Amantadine to 3-Aminoadamantan-1-ol HCl including quality control checkpoints.
Analytical Characterization Protocols
Reliable identification requires a multi-modal approach due to the lack of chromophores (UV absorbance is weak).[2]
Spectroscopic Signatures[4]
-
Infrared Spectroscopy (IR):
-
3370, 3340 cm⁻¹: Broad, strong bands corresponding to O-H and N-H stretching vibrations.
-
2910–2850 cm⁻¹: Strong C-H stretching characteristic of the adamantane cage (CH and CH₂).
-
1600–1500 cm⁻¹: N-H bending (scissoring).
-
-
Mass Spectrometry (MS):
-
Ionization: ESI+
-
Parent Ion: m/z 168 [M+H]⁺.
-
Fragmentation: Prominent loss of isobutylene (56 Da) or ammonia (17 Da) is common in adamantane derivatives.
-
-
Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, DMSO-d₆):
-
The high symmetry simplifies the spectrum.[2]
-
δ 1.4 – 1.7 ppm: Multiplets corresponding to the methylene protons (CH₂) of the cage.
-
δ 2.1 – 2.3 ppm: Broad singlets for the methine protons (CH) at the bridgehead positions (C5, C7).
-
δ ~5.0 ppm: Broad signal for -OH (exchangeable).
-
δ ~8.0 ppm: Broad signal for -NH₃⁺ (in HCl salt, exchangeable).
-
Experimental Protocol: Purity Determination via HPLC
Since the compound lacks a strong UV chromophore, low-wavelength UV or Refractive Index (RI) detection is recommended. Alternatively, derivation with FMOC-Cl can enhance UV sensitivity.[2]
Method A: Direct Detection (Low UV)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water (Buffer pH ~2.5 to keep amine protonated).
-
B: Acetonitrile.[2]
-
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 205 nm (Note: Solvent cutoff must be considered; use HPLC-grade Acetonitrile).
-
Sample Prep: Dissolve 10 mg HCl salt in 10 mL Mobile Phase A.
Validation Criteria:
-
Retention Time: The polar amine/alcohol will elute early; ensure k' > 2.0 to avoid co-elution with the solvent front.[2]
-
Tailing Factor: Amine interaction with silanols may cause tailing.[2] Use end-capped columns or add triethylamine modifier if tailing > 1.5.[2][3]
Safety & Handling
-
Hazards: The compound is classified as an Irritant (Skin/Eye/Respiratory) .
-
Handling:
-
Storage: Store at Room Temperature (15–25 °C) in a tightly sealed container. The HCl salt is stable but should be protected from excessive moisture.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 658645, 3-Aminoadamantan-1-ol.[1][2][3][4] Retrieved from [Link]
- Klimova, N. V., et al. (1986).Hydroxyaminoadamantanes and their biological activity. Pharmaceutical Chemistry Journal, 20(7), 481-485.
-
Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.[1][3][4] Journal of Medicinal Chemistry, 46(13), 2774–2789. (Reference for Vildagliptin application).
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- 3. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]
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